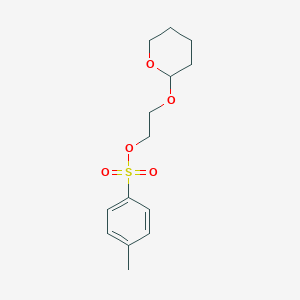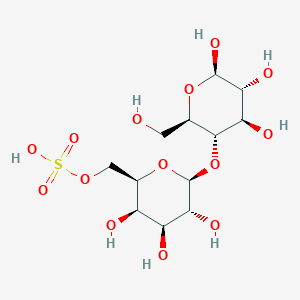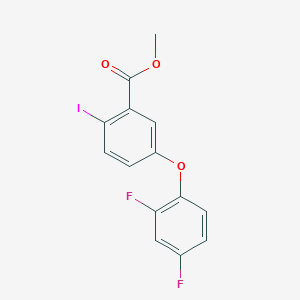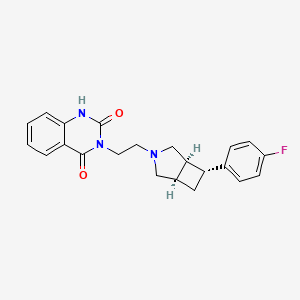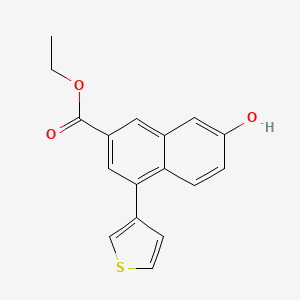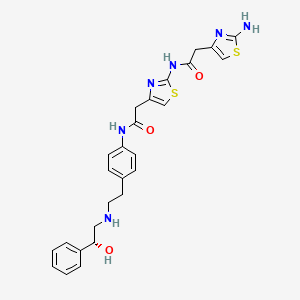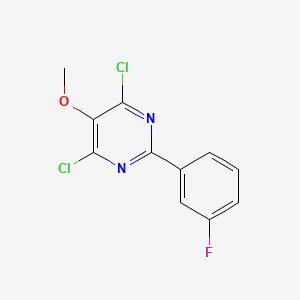
4,6-Dichloro-2-(3-fluorophenyl)-5-methoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2-(3-fluorophenyl)-5-methoxypyrimidine is a heterocyclic compound with the molecular formula C11H7Cl2FN2O. This compound is part of the pyrimidine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of chloro, fluoro, and methoxy substituents on the pyrimidine ring enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(3-fluorophenyl)-5-methoxypyrimidine typically involves the nucleophilic substitution of a pyrimidine precursor. One common method is the reaction of 4,6-dichloropyrimidine with 3-fluoroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also help in reducing reaction times and minimizing by-products.
化学反応の分析
Types of Reactions
4,6-Dichloro-2-(3-fluorophenyl)-5-methoxypyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with boronic acids or other coupling partners in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium carbonate, sodium hydride, or cesium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline derivatives can yield 2-anilinopyrimidines, which are known for their potential bioactivity.
科学的研究の応用
4,6-Dichloro-2-(3-fluorophenyl)-5-methoxypyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its antiproliferative activity against cancer cell lines.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 4,6-Dichloro-2-(3-fluorophenyl)-5-methoxypyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and blocking signal transduction pathways involved in cell proliferation. The presence of chloro and fluoro substituents enhances its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine
- 4,6-Dichloro-2-(3-methoxyphenyl)pyrimidine
- 4,6-Dichloro-2-(3-chlorophenyl)pyrimidine
Uniqueness
4,6-Dichloro-2-(3-fluorophenyl)-5-methoxypyrimidine is unique due to the combination of chloro, fluoro, and methoxy substituents on the pyrimidine ring. This combination enhances its chemical reactivity and potential biological activity compared to other similar compounds. The presence of the methoxy group, in particular, can influence its solubility and interaction with biological targets.
特性
分子式 |
C11H7Cl2FN2O |
|---|---|
分子量 |
273.09 g/mol |
IUPAC名 |
4,6-dichloro-2-(3-fluorophenyl)-5-methoxypyrimidine |
InChI |
InChI=1S/C11H7Cl2FN2O/c1-17-8-9(12)15-11(16-10(8)13)6-3-2-4-7(14)5-6/h2-5H,1H3 |
InChIキー |
YLFNCYZOKQPDLL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=C(N=C1Cl)C2=CC(=CC=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


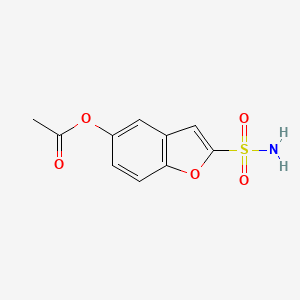
![Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)

![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)


